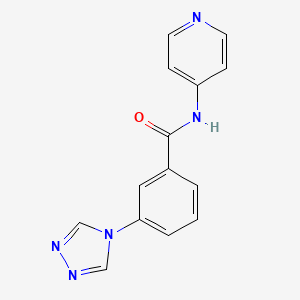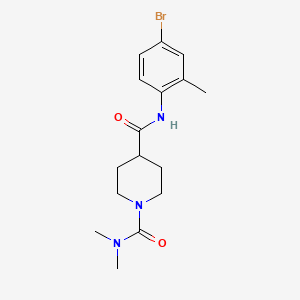
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide, also known as PTBA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in cancer research. PTBA is a synthetic compound that has been shown to inhibit the growth of cancer cells, making it a promising candidate for the development of new cancer treatments. In
Mécanisme D'action
The mechanism of action of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide is not fully understood. However, studies have suggested that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the activity of the protein kinase CK2, which is involved in cell proliferation and survival. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of the proteasome, which is responsible for the degradation of proteins in the cell. This inhibition leads to the accumulation of misfolded and damaged proteins, which can induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have a range of biochemical and physiological effects. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits cell proliferation and induces apoptosis in cancer cells. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the activity of the proteasome, leading to the accumulation of misfolded and damaged proteins in the cell. In addition, N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its ability to inhibit the growth of cancer cells. This makes it a promising candidate for the development of new cancer treatments. Another advantage of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide is its ability to inhibit the activity of the proteasome, which can be useful in studying protein degradation pathways. However, one of the limitations of using N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide in lab experiments is its potential toxicity. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. One direction is the development of new cancer treatments based on N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has the potential to be effective against a range of cancer cell lines, making it a promising candidate for further development. Another direction is the study of the mechanism of action of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide. Further research is needed to fully understand how N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth of cancer cells. Finally, the toxicity of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide needs to be further studied to determine its safety and potential side effects.
Méthodes De Synthèse
The synthesis of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide involves a series of steps that require the use of various reagents and solvents. The first step involves the reaction of 4-aminobenzonitrile with pyridine-4-carboxaldehyde in the presence of acetic acid. This reaction results in the formation of 4-(pyridin-4-yl)benzonitrile. The second step involves the reaction of 4-(pyridin-4-yl)benzonitrile with sodium azide in the presence of trifluoroacetic acid. This reaction results in the formation of 4-(pyridin-4-yl)-1,2,4-triazole. The final step involves the reaction of 4-(pyridin-4-yl)-1,2,4-triazole with 3-bromo-N-(pyridin-4-yl)benzamide in the presence of potassium carbonate. This reaction results in the formation of N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide.
Applications De Recherche Scientifique
N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to have potential applications in cancer research. Studies have shown that N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has been shown to be effective against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-4-pyridinyl-3-(4H-1,2,4-triazol-4-yl)benzamide has also been shown to inhibit the growth of cancer stem cells, which are believed to be responsible for tumor initiation and recurrence.
Propriétés
IUPAC Name |
N-pyridin-4-yl-3-(1,2,4-triazol-4-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O/c20-14(18-12-4-6-15-7-5-12)11-2-1-3-13(8-11)19-9-16-17-10-19/h1-10H,(H,15,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVNVDFTQVUXCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=C2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-1'-{[2-(methylthio)pyridin-3-yl]carbonyl}spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5381326.png)
![2-(1H-benzimidazol-2-yl)-3-[2-(2,4-dichlorophenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]acrylonitrile](/img/structure/B5381331.png)

![N-{[2-(4-acetylpiperazin-1-yl)pyridin-3-yl]methyl}-4-(aminosulfonyl)butanamide](/img/structure/B5381340.png)
![N-(2,4-dimethylphenyl)-N'-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B5381362.png)
![(2S)-N-[2-(2,5-dimethylphenoxy)ethyl]piperidine-2-carboxamide](/img/structure/B5381369.png)
![3-{2-[4-(1,3-benzoxazol-2-yl)-1-piperazinyl]-2-oxoethyl}-4-isobutyl-2-piperazinone](/img/structure/B5381376.png)
![3-{[1-(phenylsulfonyl)pyrrolidin-3-yl]methyl}benzoic acid](/img/structure/B5381384.png)
![N-allyl-1-[(4-ethoxy-3-methylphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5381387.png)

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)